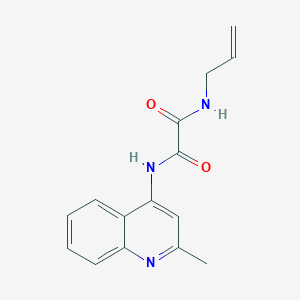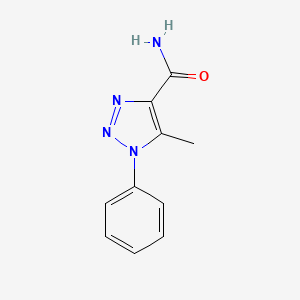
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
作用机制
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system . They have been reported to show versatile biological activities .
Mode of Action
It’s known that triazole compounds can interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Triazole derivatives have been shown to inhibit the enzyme carbonic anhydrase-ii . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Pharmacokinetics
The presence of the triazole ring in a compound generally contributes to its high chemical stability , which could potentially influence its pharmacokinetic properties.
Result of Action
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The chemical stability of triazole compounds suggests that they may be relatively resistant to environmental changes.
生化分析
Biochemical Properties
Triazole compounds, including 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors . For instance, a molecular docking study shows that the triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids
Cellular Effects
Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that triazole compounds can interact with biomolecules through binding interactions . These interactions can potentially lead to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of azido-benzene with ethyl acetyl-acetate . The reaction proceeds through a series of steps, including the formation of an intermediate triazole ring, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions result in various substituted triazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Industry: The compound is used in the development of new materials with specific electronic properties.
相似化合物的比较
Similar Compounds
- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1,2,4-Triazole derivatives
Uniqueness
What sets 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the carboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in synthetic chemistry.
属性
IUPAC Name |
5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPBSONQFSAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
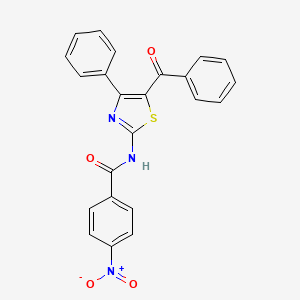
![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B2903329.png)
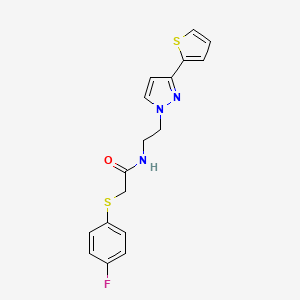
![3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2903333.png)
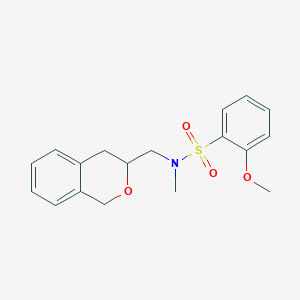
![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)
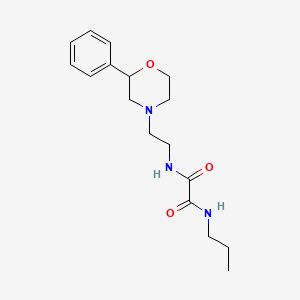

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)
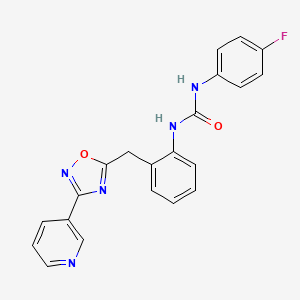
![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)
![2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2903346.png)
![7-Fluoro-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2903348.png)
